Dibenzyl Ethynylphosphonate: A Technical Guide to Chemical Properties, Stability, and Synthetic Utility
Dibenzyl Ethynylphosphonate: A Technical Guide to Chemical Properties, Stability, and Synthetic Utility
Topic: Dibenzyl Ethynylphosphonate Chemical Properties and Stability Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzyl ethynylphosphonate (CAS 1374244-00-4) is a specialized organophosphorus reagent widely employed in medicinal chemistry and chemical biology.[1] It serves as a "clickable" phosphate surrogate, allowing researchers to introduce a phosphonate moiety—often as a bioisostere for a labile phosphate group—into complex molecular scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Unlike simple alkyl phosphonates, the dibenzyl ester protection offers a strategic advantage: it is stable under basic "click" chemistry conditions but can be cleanly removed via hydrogenolysis (Pd/C, H₂), liberating the biologically active free phosphonic acid under mild conditions that preserve sensitive nucleoside or protein architectures. This guide details its chemical architecture, stability profile, and validated protocols for its application in drug discovery, specifically in the design of sulfotransferase inhibitors and nucleotide analogues.
Chemical Architecture & Electronic Properties
Structural Analysis
The molecule consists of a terminal ethynyl group directly bonded to a phosphonate phosphorus atom, which is esterified with two benzyl groups.
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IUPAC Name: Dibenzyl ethynylphosphonate
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CAS Number: 1374244-00-4[1]
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Molecular Formula: C₁₆H₁₅O₃P[1]
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Molecular Weight: 286.26 g/mol [1]
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SMILES: C#CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2
Electronic Distribution & Reactivity
The direct attachment of the electron-withdrawing phosphonate group (
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Michael Acceptor Potential: The
-carbon of the alkyne is electrophilic, making the compound susceptible to nucleophilic attack (Michael addition) by thiols or amines under specific conditions. However, in the presence of copper catalysts and azides, the cycloaddition pathway is kinetically dominant. -
Acidity: The terminal acetylenic proton is relatively acidic (
), allowing for potential deprotonation and functionalization, though this is less common than its use as a click partner. -
Protecting Group Strategy: The benzyl esters act as "masking" groups. They reduce the polarity of the phosphonate, facilitating cell permeability in prodrug contexts, and are orthogonal to acid/base labile groups, being removed primarily by catalytic hydrogenation.
Stability Profile & Handling
Thermal & Physical Stability
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State: Viscous oil or low-melting solid.
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Thermal Stability: Stable at room temperature for short periods. Can withstand elevated temperatures (up to 80°C) required for some click reactions, but prolonged heating should be avoided to prevent polymerization or decomposition.
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Storage: Long-term storage should be at -20°C or 4°C under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidation or hydrolysis.
Hydrolytic Stability
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Acid/Base Resistance: The benzyl phosphonate esters are reasonably stable to the mild basic conditions typically used in CuAAC reactions (e.g., DIPEA, bicarbonate). They are also stable to weak acids.
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Sensitivity: Strong acids (e.g., neat TFA) or strong nucleophiles (e.g., hydroxide at high temperatures) can cause premature cleavage of the benzyl esters or degradation of the P-C bond.
Chemical Compatibility
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Compatible: Alcohols, water (in biphasic click mixtures), DMSO, DMF, DCM.
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Incompatible: Strong reducing agents (e.g., LAH), strong oxidants, and transition metals (in the absence of ligands) which might induce non-specific decomposition.
Reactivity Profile & Synthetic Protocols
The primary utility of dibenzyl ethynylphosphonate lies in its ability to undergo bioorthogonal ligation. Below are the two critical workflows: the Click Reaction (Assembly) and Hydrogenolysis (Activation).
Figure 1: Synthetic workflow transforming the reagent into a bioactive phosphonate mimic.
Protocol A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the coupling of dibenzyl ethynylphosphonate with an organic azide (e.g., a sugar azide or protein linker).
Reagents:
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Dibenzyl ethynylphosphonate (1.0 equiv)
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Azide partner (1.0 - 1.2 equiv)
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CuSO₄[2]·5H₂O (5-10 mol%)
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Sodium Ascorbate (10-20 mol%)
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Solvent: t-BuOH/H₂O (1:1) or DMSO/H₂O.
Step-by-Step Methodology:
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Preparation: Dissolve the azide partner and dibenzyl ethynylphosphonate in the chosen solvent system (0.1 M concentration).
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Catalyst Addition: Add the CuSO₄ solution followed immediately by the freshly prepared sodium ascorbate solution. The mixture should turn a yellowish/orange color, indicating the formation of Cu(I).
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Incubation: Stir the reaction mixture at Room Temperature (RT) for 2–12 hours. Monitor conversion by TLC or LC-MS.
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Workup: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via silica gel chromatography. The triazole product is usually more polar than the starting materials.
Protocol B: Deprotection via Hydrogenolysis
To unmask the phosphonic acid (active pharmacophore).
Reagents:
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Dibenzyl phosphonate intermediate[3]
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Palladium on Carbon (Pd/C, 10% w/w)[2]
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Hydrogen gas (H₂) or Ammonium Formate
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Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
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Setup: Dissolve the protected intermediate in degassed MeOH.
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Catalyst: Carefully add 10% Pd/C (10-20% by weight of substrate) under an inert atmosphere (Nitrogen). Caution: Pd/C is pyrophoric; keep wet with solvent.
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Hydrogenation: Purge the vessel with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at RT for 1–4 hours.
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Filtration: Filter the mixture through a Celite pad to remove the catalyst. Rinse with MeOH.
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Isolation: Concentrate the filtrate to obtain the free phosphonic acid.
Applications in Drug Discovery[2][5][6][7]
Sulfotransferase Inhibitor Design (PAPS Mimetics)
Dibenzyl ethynylphosphonate is critical in synthesizing mimetics of PAPS (3'-phosphoadenosine 5'-phosphosulfate), the universal sulfonate donor.
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Mechanism: The reagent reacts with 2'-deoxy-5'-azidoadenosine to form a triazole-linked phosphonate at the 5'-position.
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Advantage: The resulting triazole-phosphonate mimics the labile sulfate ester of PAPS but is hydrolytically stable, allowing it to act as a competitive inhibitor for sulfotransferases (SULTs) without being degraded by sulfatases.
Activity-Based Protein Profiling (ABPP)
While less common than fluorophosphonates, ethynylphosphonates can serve as "warheads" that react with active site nucleophiles (via Michael addition) in specific enzyme classes. The alkyne handle (if left unreacted) or the triazole linker can facilitate the attachment of biotin or fluorescent reporters for proteomic analysis.
References
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Synthesis and Application of PAPS Mimetics
- Structure-based design of nucleoside-derived analogues as sulfotransferase inhibitors.
- Source: RSC Advances, 2019.
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[Link]
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General Reactivity of Ethynylphosphonates
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Click Chemistry Protocols for Nucleosides
- Click chemistry in the synthesis of nucleoside conjug
- Source: Chemical Society Reviews, 2010.
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[Link]
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Compound Data & Safety
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Dibenzyl Ethynylphosphonate (CAS 1374244-00-4) Entry.[1]
- Source: ChemScene / ChemicalBook.
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